molecular formula C12H22N2O2 B1337803 [1,4'-Bipiperidine]-1'-acetic acid CAS No. 170508-04-0

[1,4'-Bipiperidine]-1'-acetic acid

Cat. No. B1337803
M. Wt: 226.32 g/mol
InChI Key: AEYVYPHDYRTLGS-UHFFFAOYSA-N
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Description

“[1,4’-Bipiperidine]-1’-acetic acid” is also known as 4-Piperidinopiperidine . It is a heterocyclic compound with the empirical formula C10H20N2 and a molecular weight of 168.28 . It is used as a reactant for the synthesis of various pharmaceuticals .


Physical And Chemical Properties Analysis

“[1,4’-Bipiperidine]-1’-acetic acid” has a melting point of 64-66 °C and should be stored at a temperature below -20°C . Its SMILES string is C1CCN(CC1)C2CCNCC2 .

Scientific Research Applications

Catalytic Applications

[1,4'-Bipiperidine]-1'-acetic acid has been utilized in catalysis. A study by Noole et al. (2010) demonstrated that a complex derived from enantiomeric bipiperidine and copper(II) acetate hydrate is an efficient catalyst for the enantioselective Henry reaction, offering high yield and excellent enantioselectivity under mild conditions (Noole et al., 2010).

Proton Affinity and Acidity Constant Analysis

The proton affinity and acidity constants of monoprotonated bipiperidine, bimorpholine, and their derivatives in water and acetonitrile were studied by Uudsemaa et al. (2010). This research provides insight into the chemical properties of bipiperidine derivatives in different solvents (Uudsemaa et al., 2010).

Pharmaceutical Intermediate Synthesis

Atkins et al. (2003) discussed the development of a manufacturing route for a GPIIb/IIIa receptor antagonist, where bipiperidine played a role in synthesizing key intermediates (Atkins et al., 2003).

Tyrosinase Inhibition and Drug Design

Khan et al. (2005) synthesized various bipiperidine derivatives and tested them as tyrosinase inhibitors. Their research contributed to the structure-activity relationship understanding and future drug design considerations (Khan et al., 2005).

Crystal Structure Analysis

Hu and He (2007) investigated the crystal structure of a compound involving 4,4'-bipyridine and (toluene-4-sulfonylamino)acetic acid. This study enhances understanding of hydrogen-bond patterns in crystal structures involving bipiperidine (Hu & He, 2007).

Microwave-Assisted Synthesis

Han et al. (2010) developed a one-pot reaction under microwave irradiation for the synthesis of new N-substituted 2-amino-1,6-naphthyridine derivatives, demonstrating the utility of bipiperidine in facilitating rapid chemical synthesis (Han et al., 2010).

Solid Form Screening in Chemistry

Braun et al. (2021) performed solid form screening and crystal structure prediction on bipyridine isomers, expanding the knowledge of solid-state forms and their behavior in various chemical environments (Braun et al., 2021).

Safety And Hazards

“[1,4’-Bipiperidine]-1’-acetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Piperidine derivatives, including “[1,4’-Bipiperidine]-1’-acetic acid”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(4-piperidin-1-ylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c15-12(16)10-13-8-4-11(5-9-13)14-6-2-1-3-7-14/h11H,1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYVYPHDYRTLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,4'-Bipiperidine]-1'-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Giolitti, M Altamura, F Bellucci… - Journal of medicinal …, 2002 - ACS Publications
A new series of monocyclic pseudopeptidic tachykinin NK-2 receptor antagonists has been derived from nepadutant with the help of site-directed mutagenesis studies and QSAR …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk

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